molecular formula C11H13NO2 B2512807 2-(Cyclopropylamino)-5-methylbenzoic acid CAS No. 1247106-14-4

2-(Cyclopropylamino)-5-methylbenzoic acid

Cat. No. B2512807
CAS RN: 1247106-14-4
M. Wt: 191.23
InChI Key: XMNFWFORFDBBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Cyclopropylamino)-5-methylbenzoic acid” is likely to be an organic compound due to the presence of a carboxylic acid group (-COOH), a cyclopropyl group (a three-membered carbon ring), an amino group (-NH2), and a methyl group (-CH3) in its structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl and amino groups are likely to be attached to the second carbon of the benzoic acid, while the methyl group is attached to the fifth carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the amino group could participate in reactions such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxylic acid and the amino group would likely make it soluble in polar solvents .

Scientific Research Applications

1. Asymmetric Syntheses of Non-Natural Amino Acid The compound is used in the asymmetric synthesis of non-natural amino acids. For instance, it has been used in the development of a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities . This enzyme was successfully employed to synthesize (S)-cyclopropylglycine, a non-natural amino acid, with an improved reaction rate and a short bioconversion period .

Development of Anti-Inflammatory Drugs

The compound has potential applications in the development of anti-inflammatory drugs. Research has shown that methylation at the 2-amino moiety of a derivative of the compound resulted in an eleven-fold increase in the potency of the resulting derivative . This suggests that the compound could be used to develop potent anti-inflammatory agents .

Suzuki–Miyaura Cross-Coupling Reactions

The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and the compound’s structure suggests it could be a suitable reagent .

Synthesis of Bioactive Peptides

The compound could be used in the synthesis of bioactive peptides. Non-natural amino acids, such as those that can be synthesized using this compound, have often been incorporated into various bioactive peptides, leading to improved bioavailability and metabolic stability .

5. Industrial Application in the Synthesis of (S)-Cyclopropylglycine The compound has been used in the industrial synthesis of (S)-cyclopropylglycine, which provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .

Research in Medicinal Chemistry

Given its potential applications in the development of anti-inflammatory drugs and the synthesis of bioactive peptides, the compound is of significant interest in the field of medicinal chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as medicine, materials science, or environmental science .

properties

IUPAC Name

2-(cyclopropylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFWFORFDBBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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